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Abstract
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α

and β isoforms, developed as an inhaled therapy for chronic obstructive pulmonary disease

(COPD).[1][2] This document provides an in-depth technical guide on the pharmacodynamics

of inhaled AZD7624, summarizing key preclinical and clinical findings. It details the drug's

mechanism of action, its effects on inflammatory mediators, and the experimental protocols

used to evaluate its activity. Despite demonstrating significant anti-inflammatory effects in

proof-of-concept studies, AZD7624 ultimately failed to show clinical benefit in reducing

exacerbations in patients with COPD.[3][4]

Mechanism of Action
AZD7624 is a small molecule that inhibits the p38 MAPK signaling pathway, a key cascade in

the inflammatory response.[2] Specifically, p38α MAPK is highly expressed and activated in the

lung tissue of COPD patients, particularly in alveolar macrophages and epithelial cells,

correlating with the severity of lung function impairment and inflammation.[3][5]

Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK

phosphorylates downstream targets, leading to the stabilization of mRNA and subsequent

increased production of pro-inflammatory cytokines and chemokines like tumor necrosis factor-
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α (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory protein-1β (MIP-1β).[2][5] By

inhibiting p38α and p38β, AZD7624 effectively suppresses this inflammatory cascade.[1][5]
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Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of AZD7624.

Preclinical and In Vitro Pharmacodynamics
Preclinical studies established the potency and selectivity of AZD7624.

Table 1: In Vitro Potency of AZD7624

Target IC50 Cell Type Stimulus
Cytokine
Inhibition
(IC50)

Human MAPK14

(p38α)
0.1 nM - - -

TNFα release ~3.5 nM Human PBMCs - -

p38α MAPK -
Human Alveolar

Macrophages
LPS -

p38β MAPK -
Human Alveolar

Macrophages
LPS -

p38γ MAPK

>10,000-fold

selectivity vs

p38α

- - -

p38δ MAPK

>10,000-fold

selectivity vs

p38α

- - -

TNFα release pIC50u: 8.4

Human

mononuclear

cells

LPS -

TNFα release
pIC50u: 8.7 (full

inhibition)
Whole blood LPS -

TNFα release
pIC50u: 9.0

(partial inhibition)

Alveolar

macrophages
LPS -

Data sourced from AstraZeneca Open Innovation and Patel NR, et al. (2018).[1][5]
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AZD7624 demonstrated high potency against the α and β isoforms of p38 MAPK, with

significantly lower activity against the γ and δ forms.[1][5] It effectively inhibited the release of

TNF-α from human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, studies on

human alveolar macrophages stimulated with LPS confirmed that p38α was the predominantly

activated isoform, which was effectively inhibited by AZD7624.[5] In rats, inhaled AZD7624
resulted in a five times higher dose-adjusted lung exposure compared to intravenous

administration.[6]

Clinical Pharmacodynamics: LPS Challenge Study
A key clinical study evaluated the pharmacodynamic effects of inhaled AZD7624 in healthy

volunteers following a lipopolysaccharide (LPS) challenge, a model used to induce a controlled

inflammatory response.[7][8]

Experimental Protocol: LPS Challenge Study
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[7]

Participants: 30 healthy volunteers.[7]

Intervention: A single inhaled dose of AZD7624 (1200 mcg) or placebo was administered 30

minutes prior to the LPS challenge.[7][8]

LPS Challenge: Inhalation of LPS to induce airway and systemic inflammation.[5]

Sample Collection:

Sputum induction was performed 6 hours after the LPS challenge (6.5 hours post-dose).

[7]

Blood samples were collected at 0.25, 6.5, 12, and 24 hours post-dose.[7][8]

Primary Outcome: Change in sputum neutrophil counts.[5]

Secondary and Exploratory Outcomes: Changes in various inflammatory biomarkers in

sputum and blood, including TNF-α, IL-6, IL-8, MIP-1β, and C-reactive protein (CRP).[5][7]
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Figure 2: Experimental workflow of the LPS challenge study in healthy volunteers.

Results: Effect on Inflammatory Markers
Inhaled AZD7624 demonstrated a marked reduction in both lung and systemic inflammatory

markers induced by the LPS challenge.

Table 2: Pharmacodynamic Effects of Inhaled AZD7624 (1200 mcg) in LPS Challenge Study
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Biomarker Sample Type
% Attenuation/Reduction
vs. Placebo

Neutrophil Differential Increase Sputum 56.8% (p<0.001)

TNF-α Sputum 85.4% (p<0.001)

IL-6 Sputum 76.5%

MIP-1β Sputum 69.5%

IL-8 Sputum Significantly Reduced

Neutrophil Differential Increase Blood 43.5% (at 12 hours)

IL-6 Blood 70% (at 12 hours)

MIP-1β Blood
Completely Inhibited (at 6.5

hours)

C-Reactive Protein (CRP) Blood 93%

Data sourced from Patel N, et al. (2015) and Patel NR, et al. (2018).[5][7]

These results confirmed that inhaled AZD7624 could effectively engage its target in the lungs

and produce a significant local and systemic anti-inflammatory effect.[5][7] The reduction in

sputum TNF-α by 85% was achieved with a mean unbound plasma concentration of 0.3 nmol/l,

which is substantially lower than its unbound potency (pIC50u), indicating high lung exposure

and minimal systemic exposure.[6]

Clinical Efficacy in COPD
Despite the promising pharmacodynamic effects, a subsequent Phase II "Proof of Principle"

study in patients with moderate to severe COPD and a history of exacerbations did not show a

clinical benefit for AZD7624 compared to placebo.[4][5] There was no statistically significant

difference in the time to the first moderate or severe exacerbation.[4][5]

Safety and Tolerability
Inhaled AZD7624 was generally well-tolerated in clinical trials, with doses ranging from 580µg

to 2030µg.[1] The pharmacokinetic profile showed rapid absorption (Tmax = 5 mins) and a long
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terminal half-life of 34 to 72 hours.[1] No clinically significant changes in laboratory parameters,

ECG, or vital signs were observed.[1]

Conclusion
Inhaled AZD7624 is a potent inhibitor of p38α/β MAPK that demonstrated significant and robust

anti-inflammatory effects in both preclinical models and a clinical LPS challenge study in

healthy volunteers. It effectively suppressed key inflammatory cytokines and cellular responses

in both the lungs and systemically. However, this profound pharmacodynamic activity did not

translate into clinical efficacy in a patient population with COPD, as it failed to reduce the rate

of exacerbations.[4][5] The development of AZD7624 for COPD was subsequently

discontinued.[9] The disconnect between the potent anti-inflammatory effects and the lack of

clinical benefit highlights the complex pathophysiology of COPD and the challenges in targeting

its inflammatory component.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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